Ellagic Acid

Catalog No.
S527000
CAS No.
476-66-4
M.F
C14H6O8
M. Wt
302.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ellagic Acid

CAS Number

476-66-4

Product Name

Ellagic Acid

IUPAC Name

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

Molecular Formula

C14H6O8

Molecular Weight

302.19 g/mol

InChI

InChI=1S/C14H6O8/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19/h1-2,15-18H

InChI Key

AFSDNFLWKVMVRB-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in alcohol or water
Slightly soluble in alcohol; soluble in alkalies, in pyridine. Practically insoluble in ethe

Synonyms

Alizarine Yellow; Benzoaric acid; CCRIS 774; CCRIS774; CCRIS-774; HSDB 7574; HSDB7574; HSDB-7574; Lagistase;

Canonical SMILES

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O

The exact mass of the compound Ellagic acid is 302.0063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)slightly soluble in alcohol or waterslightly soluble in alcohol; soluble in alkalies, in pyridine. practically insoluble in etherin water, 1.96x10+5 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758198. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ellagic acid is a highly stable, naturally occurring polyphenolic dilactone that serves as a critical active ingredient and structural intermediate in pharmaceutical, cosmetic, and biomaterial applications [1]. As the terminal hydrolysis product of complex ellagitannins, it offers predictable pharmacokinetics and thermal stability that crude extracts cannot match. In industrial procurement, ellagic acid is primarily valued for its potent tyrosinase-inhibitory properties in dermatological formulations, its radical-scavenging antioxidant capacity, and its emerging role as a biocompatible, non-toxic crosslinking agent for collagen and chitosan-based tissue engineering scaffolds [2].

Substituting pure ellagic acid with crude pomegranate extracts, ellagitannin precursors (like punicalagin), or generic phenolic acids often leads to catastrophic formulation failures. Precursors such as punicalagin are highly sensitive to thermal degradation, breaking down unpredictably during extraction or prolonged storage, which destroys batch-to-batch reproducibility [1]. Furthermore, while standard cosmetic lighteners like arbutin are commonly used as functional substitutes, they exhibit lower tyrosinase affinity. In biomaterial manufacturing, substituting ellagic acid with traditional crosslinkers like glutaraldehyde achieves mechanical stability but introduces unacceptable cytotoxicity, rendering the scaffolds unviable for in vivo cell proliferation[2].

Thermal Stability and Batch Reproducibility vs. Punicalagin

Punicalagin is frequently marketed as a premium pomegranate polyphenol, but it is highly unstable under processing conditions. Studies demonstrate that at extraction temperatures above 80°C, punicalagin rapidly degrades and hydrolyzes into ellagic acid[1]. Furthermore, the natural concentration of punicalagin in crude sources varies wildly from 1.6 to 476.0 mg/g [2]. In contrast, pure ellagic acid is the stable, terminal accumulation product that resists thermal degradation, making it the only reliable choice for standardized dosing.

Evidence DimensionThermal stability and concentration variance
Target Compound DataEllagic Acid (Highly stable at >80°C, predictable purity)
Comparator Or BaselinePunicalagin (Degrades rapidly at >80°C; source variance of 1.6 to 476 mg/g)
Quantified DifferencePunicalagin undergoes massive thermal degradation into EA, making EA the only stable target for reproducible dosing.
ConditionsHigh-temperature extraction and long-term storage.

Procuring pure ellagic acid eliminates the extreme batch-to-batch variability and thermal instability inherent to its precursor punicalagin or crude extracts.

Tyrosinase Inhibition Efficacy vs. Arbutin

In dermatological formulations targeting hyperpigmentation, ellagic acid significantly outperforms standard commercial agents like arbutin. In vitro dopachrome assays measuring the suppression of mushroom tyrosinase demonstrate that ellagic acid achieves an IC50 of 0.225 mM [1]. Under identical conditions, arbutin requires a higher concentration, yielding an IC50 of 0.311 mM [1].

Evidence DimensionTyrosinase inhibition (IC50)
Target Compound DataEllagic Acid (IC50 = 0.225 mM)
Comparator Or BaselineArbutin (IC50 = 0.311 mM)
Quantified DifferenceEllagic acid requires approximately 27% less concentration to achieve 50% tyrosinase inhibition compared to arbutin.
ConditionsIn vitro mushroom tyrosinase inhibition assay (dopachrome method).

Formulators can achieve higher skin-lightening efficacy at lower active concentrations by selecting ellagic acid over the industry-standard arbutin.

Biocompatible Scaffold Crosslinking vs. Glutaraldehyde

In the fabrication of collagen and chitosan hydrogels, traditional crosslinkers like glutaraldehyde provide structural integrity but induce severe cytotoxicity and apoptosis [1]. Ellagic acid has emerged as a superior functional substitute, effectively crosslinking these polymeric matrices through strong hydrogen bonding while maintaining high cellular viability[2]. Additionally, ellagic acid-crosslinked scaffolds actively protect cells from oxidative stress, a dual-functionality absent in aldehyde crosslinkers [2].

Evidence DimensionCrosslinking biocompatibility and cell viability
Target Compound DataEllagic Acid (Provides stable crosslinking, high cell viability, and antioxidant recovery)
Comparator Or BaselineGlutaraldehyde (Provides crosslinking but induces severe cytotoxicity and apoptosis)
Quantified DifferenceEA eliminates toxic aldehyde exposure while adding radical-scavenging properties to the structural matrix.
ConditionsChitosan/collagen scaffold fabrication for in vivo tissue engineering.

Ellagic acid enables the formulation of stable medical device scaffolds without the severe regulatory and biological hurdles associated with toxic aldehyde crosslinkers.

Radical Scavenging Potency vs. Ascorbic Acid

Ellagic acid exhibits exceptional free radical scavenging capabilities that rival or exceed established industry benchmarks. In comparative DPPH radical scavenging assays, pure ellagic acid demonstrated an IC50 of 11.75 µg/mL [1]. In the same study, the universal antioxidant standard, ascorbic acid (Vitamin C), yielded an IC50 of 12.27 µg/mL, proving that ellagic acid is a highly potent alternative for oxidative stabilization [1].

Evidence DimensionDPPH Radical Scavenging (IC50)
Target Compound DataEllagic Acid (IC50 = 11.75 µg/mL)
Comparator Or BaselineAscorbic Acid (IC50 = 12.27 µg/mL)
Quantified DifferenceEllagic acid demonstrates a slightly lower IC50 (higher potency) than the industry-standard Vitamin C.
ConditionsIn vitro DPPH free radical scavenging assay.

Validates ellagic acid as a premium antioxidant active capable of matching or exceeding standard Vitamin C benchmarks in high-end formulations.

Advanced Skin-Lightening Cosmetics

Due to its superior tyrosinase IC50 compared to arbutin, ellagic acid is the ideal active ingredient for premium serums and creams targeting hyperpigmentation, melasma, and UV-induced skin damage[1].

Biocompatible Tissue Engineering Scaffolds

Ellagic acid is the optimal crosslinking agent for chitosan and collagen-based hydrogels, replacing toxic glutaraldehyde to ensure high cell viability and localized antioxidant delivery in wound healing matrices [2].

Standardized Dietary Supplements

As a highly stable terminal metabolite, pure ellagic acid is preferred over punicalagin or crude pomegranate extracts for formulating reproducible, thermally stable antioxidant nutraceuticals [3].

Analytical and Metabolic Standards

Ellagic acid serves as the essential baseline standard for quantifying ellagitannin hydrolysis in food science and for studying downstream gut microbiota metabolism, specifically urolithin synthesis [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992)
Cream-colored solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Solid

Color/Form

Cream colored needles from pyridine

XLogP3

1.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

302.00626715 Da

Monoisotopic Mass

302.00626715 Da

Heavy Atom Count

22

Density

1.667 at 64 °F (NTP, 1992) - Denser than water; will sink

LogP

log Kow = -2.05 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Appearance

Solid powder

Melting Point

greater than 680 °F (NTP, 1992)
Greater than 360°C
>360 °C
mp: >300 °C /Hydrate, technical grade/
> 360 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19YRN3ZS9P

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 84 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 83 of 84 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ellagic acid is being investigated for use in follicular lymphoma, brain injury in intrauterine growth restricted babies, obese adolescents, and solar lentigines.

Therapeutic Uses

/EXPL THER/ Italian researchers found that ellagic acid seemed to reduce the side effects of chemotherapy in men with advanced prostate cancer, although it did not help slow disease progression or improve survival.
/EXPL THER/ Ellagic acid seems to have some anti-cancer properties. It can act as an antioxidant, and has been found to cause apoptosis (cell death) in cancer cells in the lab. In other lab studies, ellagic acid seems to reduce the effect of estrogen in promoting growth of breast cancer cells in tissue cultures. There are also reports that it may help the liver to break down or remove some cancer-causing substances from the blood. Some supporters have claimed these results mean that ellagic acid can prevent or treat cancer in humans. This has not been proven. Unfortunately, many substances showing promise against cancer in lab and animal studies have not been found to be useful in people. Ellagic acid has also been said to reduce heart disease, birth defects, liver problems, and to promote wound healing. The available scientific research does not support these claims at this time.
/EXPL THER/ ... Ellagic acid (EA) at a dose of 4 g/kg diet inhibited multiplicity of tumors induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in A/J mice by 54%. This inhibition was dose related between 0.06 and 4.0 g/kg diet ...
/EXPL THER/ When administered in a semi-purified diet at concentrations of 0.4 and 4 g/kg, ellagic acid (EA) produced a significant (21 to 55%) decrease in the average number of N-nitrosobenzylmethylamine (NBMA)-induced esophageal tumors after 20 and 27 weeks of the bioassay. EA exhibited inhibitory effects toward preneoplastic lesions as well as neoplastic lesions. Tumors were not observed in vehicle-control rats or in rats that received EA alone.
/EXPL THER/ Ellagic acid inhibited lung tumorigenesis induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in A/J mice. This inhibition was related to the logarithm of the dose of ellagic acid added to the diet. The biodistribution of ellagic acid was studied in mice gavaged with ellagic acid. Pulmonary levels of ellagic acid were directly proportional to the dose of ellagic acid between 0.2 and 2.0 mmol/kg ...

Pharmacology

Ellagic acid's therapeutic action mostly involves antioxidant and anti-proliferative/anti-cancer effects.
Pomegranate Juice is a natural juice isolated from the fruit of the plant Punica granatum with antioxidant, potential antineoplastic, and chemopreventive activities. Pomegranate juice contains flavonoids which promote differentiation and apoptosis in tumor cells by down-regulating vascular endothelial growth factor (VEGF) and stimulating migration inhibitory factor (MIF), thereby inhibiting angiogenesis. The flavonoids in pomegranate juice also scavenge reactive oxygen species (ROS) and, in some cell types, may prevent ROS-mediated cell injury and death. (NCI04)

Mechanism of Action

The exact mechanism of action of ellagic acid in its different potential indications is still being investigated.
Induction of glutathione S-transferase (GST) enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the anticarcinogen ellagic acid induces cellular enzymes which detoxify carcinogens ... the effect of ellagic acid on the expression of glutathione S-transferase-Ya /was examined/. Rats fed ellagic acid demonstrated significant increases in total hepatic GST activity, hepatic GST-Ya activity and hepatic GST-Ya mRNA. To determine if the observed increase in GST-Ya mRNA was due to ellagic acid inducing transcription of the GST-Ya gene, transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat GST-Ya gene. The transfection studies demonstrated that ellagic acid increased GST-Ya mRNA by inducing transcription of the GST-Ya gene and demonstrated that this induction is mediated through the antioxidant responsive element of the GST-Ya gene.
Induction of cellular detoxification enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the dietary anticarcinogen ellagic acid induced enzymes which detoxify xenobiotics and carcinogens ... the effect of ellagic acid on the expression of the phase II detoxification enzyme NAD(P)H:quinone reductase (QR) /was examined/. QR is induced by xenobiotics and antioxidants interacting with the xenobiotic responsive and antioxidant responsive elements of the 5' regulatory region of the QR gene. Ellagic acid is structurally related to the antioxidants which induce QR and we proposed that ellagic acid would induce QR expression through activation of the antioxidant responsive element of the QR gene. Rats fed ellagic acid demonstrated a 9-fold increase in hepatic and a 2-fold increase in pulmonary QR activity, associated with an 8-fold increase in hepatic QR mRNA. To determine if this increase in QR mRNA was due to activation of the antioxidant responsive element, transient transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat QR gene. These transfection studies confirmed that ellagic acid induces transcription of the QR gene and demonstrated that this induction is mediated through the antioxidant responsive element of the QR gene.
A principal mechanism by which these chemopreventive compounds exert their protective effects is likely to be via induction of carcinogen detoxification. This can be mediated by conjugation with glutathione, which is synthesized by the sequential actions of glutamate-cysteine ligase (GLCL) and glutathione synthetase ... /It was/ demonstrated that dietary administration of the naturally occurring chemopreventive agents, ellagic acid, coumarin or alpha-angelicalactone caused an increase in GLCL activity of between approximately 3- and 5-fold in rat liver. Treatment with the synthetic antioxidant ethoxyquin or the classic inducer phenobarbital caused < 2-fold induction of GLCL activity in rat liver, which was not found to be significant. The increases in GLCL activity were accompanied by increases (between 2- and 4-fold) in levels of both the catalytic heavy subunit (GLCLC) and regulatory light subunit (GLCLR). No substantial induction of GLCL was observed in rat kidney. The glutathione S-transferase (GST) subunits A1, A3, A4, A5, P1 and M1 were all found to be inducible in rat liver by most of the agents. The greatest levels of induction were observed for GST P1, following treatment with coumarin (20-fold), alpha-angelicalactone (10-fold) or ellagic acid (6-fold), and GST A5, following treatment with coumarin (7-fold), alpha-angelicalactone (6-fold) and ethoxyquin (6-fold). Glutathione synthetase was induced approximately 1.5-fold by coumarin, alpha-angelicalactone, ellagic acid and ethoxyquin. The expression of glutathione-related enzymes was also examined in preneoplastic lesions induced in rat liver by aflatoxin B(1). The majority of gamma-glutamyltranspeptidase (GGT)-positive preneoplastic foci contained increased levels of GLCLC relative to the surrounding tissue. This was usually found to be accompanied by an increase in GLCLR. Cells in the inner cortex of rat kidney were found to contain the highest levels of both GLCLC and GLCLR. The same cells showed the strongest staining for GGT activity.
... Specific in vitro assays ... found ellagic acid ... to be /a/ potent inhibitors of the catalytic activities of the two /human DNA/ topoisomerases. The minimum concentration required to inhibit > or = 50% of catalytic activity (IC50) of ellagic acid was determined at 0.6 and 0.7 ug/mL for topo I and topo II, respectively ... Unlike topoisomerase poisons ... /the/ plant phenol did not trap the enzyme-DNA reaction intermediate, known as the cleavable complex. In contrast, ellagic acid prevented other topo I and topo II poisons from stabilizing the cleavable complex, suggesting that the mode of its action is that of an antagonist. Structure-activity studies identified the 3,3'-hydroxyl groups and the lactone groups as the most essential elements for the topoisomerase inhibitory actions of plant phenols. On the basis of these findings and other properties of ellagic acid, a mechanistic model for the documented anticarcinogenic effects of the agent is proposed.

Vapor Pressure

2.81X10-15 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

476-66-4

Absorption Distribution and Excretion

After oral consumption, ellagic acid reaches maximum concentrations in about 1 hour.
Ellagic acid is eliminated from the body in about 4 hours.
The present study was initiated to determine ... the distribution of (14)C-ellagic acid (EA) and (3)H-N-methyl-N-nitrosourea (MNU) in the rat whole embryo culture model system ... (14)C-EA (50 uM for 2 hr, known embryoprotective concentration; no MNU added) was used to demonstrate access of EA to the embryo within the 2 hr exposure period. The majority of EA (99.5%) remained in the media while tissue concentrations of 57.0 and 47.9 pmol/mg were attained in the yolk sacs and embryos, respectively.
Ellagic acid (EA), derived from fruit ellagitannins, is known to be antimutagenic and anticarcinogenic in various animal tumor models. In this study, EA at a dose of 4 g/kg diet inhibited multiplicity of tumors induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in A/J mice by 54%. This inhibition was dose related between 0.06 and 4.0 g/kg diet. In contrast, two related compounds, esculin and esculetin, had no effect on lung tumorigenesis. The biodistribution of ellagic acid (EA) /in A/J mice/ was studied as a function of dose and time after gavage of EA. The levels of EA in the lung were directly proportional to the dose of EA between 0.2 and 2.0 mmol. The maximum level of EA, corresponding to 21.3 nmol/g, was observed 30 minutes after gavage with 2.0 mmol of EA/kg body wt, which corresponds to only 70 ppm of the administered dose. The levels in liver tissues were 10-fold lower and reached a maximum 30 minutes after gavage. At this interval, the blood level of EA was 1 nmol/mL. The inclusion of EA in cyclodextrin doubles the level of EA in lung tissues. These results demonstrate that EA localizes preferentially in lung tissues ...
... Ellagic acid (EA), a dietary antioxidant associated with poor biopharmaceutical properties, was encapsulated into poly(lactide-co-glycolide) (PLGA) and polycaprolactone (PCL) nanoparticles to improve oral bioavailability ... The antioxidant potential of the didodecyldimethyl ammonium bromide (DMAB)-stabilized nanoparticulate formulations was evaluated against cyclosporine A (CyA)-induced nephrotoxicity in rats ... From in situ permeation studies in rats, it was evident that intestinal uptake of EA as DMAB-stabilized nanoparticles was significantly higher as compared to the sodium carboxymethyl cellulose suspension and the polyvinyl alcohol (PVA)-stabilized particles. EA and EA nanoparticles were able to prevent the CyA-induced nephrotoxicity in rats as evident by biochemical parameters as well as kidney histopathology.

Wikipedia

Ellagic_acid

Drug Warnings

Ellagic acid is available in supplement form, but it has not been tested for safety. Some reports indicate it may affect certain enzymes in the liver, which could alter levels of some drugs in the body. For this reason, people taking medicines or other dietary supplements should talk with their doctors or pharmacists about all their medicines and supplements before taking ellagic acid. The raspberry leaf, or preparations made from it, should be used with caution during pregnancy because they may initiate labor.

Methods of Manufacturing

Prepd by sodium persulfate oxidation of gallic acid or by acid hydrolysis of crude tannin from walnuts.
Isolation from the kino of Eucalyptus maculata Hook and E. Hemipholia F. Muell., Myrtaceae

Interactions

Naturally occurring plant phenols with antimutagenic and anticarcinogenic activities were tested for their abilities to inhibit the biochemical and biological effects of the potent tumor promoter 12-O-tetradecanoyl-phorbol-13-acetate (TPA) in mouse epidermis in vivo. When applied topically to mouse skin, tannic acid (TA), ellagic acid, and several gallic acid derivatives all inhibit TPA-induced ornithine decarboxylase activity, hydroperoxide production, and DNA synthesis, three biochemical markers of skin tumor promotion. Moreover, in the two-step initiation-promotion protocol, the same phenolic compounds also inhibit the incidence and yield of skin tumors promoted by TPA.
Resveratrol is shown to have a synergistic effect in vitro with both quercetin and ellagic acid for apoptosis ...
... Ellagic acid (EA) at a dose of 4 g/kg diet inhibited multiplicity of tumors induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in A/J mice by 54%. This inhibition was dose related between 0.06 and 4.0 g/kg diet ...
When administered in a semi-purified diet at concentrations of 0.4 and 4 g/kg, ellagic acid (EA) produced a significant (21 to 55%) decrease in the average number of N-nitrosobenzylmethylamine (NBMA)-induced esophageal tumors after 20 and 27 weeks of the bioassay. EA exhibited inhibitory effects toward preneoplastic lesions as well as neoplastic lesions. Tumors were not observed in vehicle-control rats or in rats that received EA alone.
For more Interactions (Complete) data for ELLAGIC ACID (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Gopalakrishnan L, Ramana LN, Sethuraman S, Krishnan UM. Ellagic acid encapsulated chitosan nanoparticles as anti-hemorrhagic agent. Carbohydr Polym. 2014 Oct 13;111:215-21. doi: 10.1016/j.carbpol.2014.03.093. Epub 2014 Apr 6. PubMed PMID: 25037345.
2: Gu L, Deng WS, Liu Y, Jiang CH, Sun LC, Sun XF, Xu Q, Zhou H. Ellagic acid protects Lipopolysaccharide/D-galactosamine-induced acute hepatic injury in mice. Int Immunopharmacol. 2014 Oct;22(2):341-5. doi: 10.1016/j.intimp.2014.07.005. Epub 2014 Jul 16. PubMed PMID: 25038320.
3: Galano A, Francisco Marquez M, Pérez-González A. Ellagic acid: an unusually versatile protector against oxidative stress. Chem Res Toxicol. 2014 May 19;27(5):904-18. doi: 10.1021/tx500065y. Epub 2014 Apr 14. PubMed PMID: 24697747.
4: El-Shitany NA, El-Bastawissy EA, El-desoky K. Ellagic acid protects against carrageenan-induced acute inflammation through inhibition of nuclear factor kappa B, inducible cyclooxygenase and proinflammatory cytokines and enhancement of interleukin-10 via an antioxidant mechanism. Int Immunopharmacol. 2014 Apr;19(2):290-9. doi: 10.1016/j.intimp.2014.02.004. Epub 2014 Feb 15. PubMed PMID: 24534771.
5: Ahad A, Ganai AA, Mujeeb M, Siddiqui WA. Ellagic acid, an NF-κB inhibitor, ameliorates renal function in experimental diabetic nephropathy. Chem Biol Interact. 2014 Aug 5;219:64-75. doi: 10.1016/j.cbi.2014.05.011. Epub 2014 May 28. PubMed PMID: 24877639.
6: Mansouri MT, Naghizadeh B, Ghorbanzadeh B. Ellagic acid enhances morphine analgesia and attenuates the development of morphine tolerance and dependence in mice. Eur J Pharmacol. 2014 Oct 15;741:272-80. doi: 10.1016/j.ejphar.2014.08.024. Epub 2014 Aug 30. PubMed PMID: 25179576.
7: Zhang T, Chen HS, Wang LF, Bai MH, Wang YC, Jiang XF, Liu M. Ellagic acid exerts anti-proliferation effects via modulation of Tgf-β/Smad3 signaling in MCF-7 breast cancer cells. Asian Pac J Cancer Prev. 2014;15(1):273-6. PubMed PMID: 24528038.
8: Mishra S, Vinayak M. Role of ellagic acid in regulation of apoptosis by modulating novel and atypical PKC in lymphoma bearing mice. BMC Complement Altern Med. 2015 Aug 15;15:281. doi: 10.1186/s12906-015-0810-5. PubMed PMID: 26276710; PubMed Central PMCID: PMC4536603.
9: Park SW, Kwon MJ, Yoo JY, Choi HJ, Ahn YJ. Antiviral activity and possible mode of action of ellagic acid identified in Lagerstroemia speciosa leaves toward human rhinoviruses. BMC Complement Altern Med. 2014 May 26;14:171. doi: 10.1186/1472-6882-14-171. PubMed PMID: 24885569; PubMed Central PMCID: PMC4052798.
10: Ho CC, Huang AC, Yu CS, Lien JC, Wu SH, Huang YP, Huang HY, Kuo JH, Liao WY, Yang JS, Chen PY, Chung JG. Ellagic acid induces apoptosis in TSGH8301 human bladder cancer cells through the endoplasmic reticulum stress- and mitochondria-dependent signaling pathways. Environ Toxicol. 2014 Nov;29(11):1262-74. doi: 10.1002/tox.21857. Epub 2013 Mar 30. PubMed PMID: 23554011.
11: Zhou ZH, Liu MZ, Wang MH, Qu W, Sun JB, Liang JY, Wu FH. A new ellagic acid derivative from Polygonum runcinatum. Nat Prod Res. 2015;29(9):795-9. doi: 10.1080/14786419.2014.986727. Epub 2015 Jan 6. PubMed PMID: 25560313.
12: Alfredsson CF, Ding M, Liang QL, Sundström BE, Nånberg E. Ellagic acid induces a dose- and time-dependent depolarization of mitochondria and activation of caspase-9 and -3 in human neuroblastoma cells. Biomed Pharmacother. 2014 Feb;68(1):129-35. doi: 10.1016/j.biopha.2013.08.010. Epub 2013 Aug 30. PubMed PMID: 24051122.
13: García-Niño WR, Zazueta C. Ellagic acid: Pharmacological activities and molecular mechanisms involved in liver protection. Pharmacol Res. 2015 Jul;97:84-103. doi: 10.1016/j.phrs.2015.04.008. Epub 2015 May 2. Review. PubMed PMID: 25941011.
14: Allahverdi TD, Allahverdi E, Yayla S, Deprem T, Merhan O, Vural S. The comparison of the effects of ellagic acid and diclofenac sodium on intra-abdominal adhesion: an in vivo study in the rat model. Int Surg. 2014 Sep-Oct;99(5):543-50. doi: 10.9738/INTSURG-D-14-00065.1. PubMed PMID: 25216418; PubMed Central PMCID: PMC4253921.
15: Yan L, Yin P, Ma C, Liu Y. Method development and validation for pharmacokinetic and tissue distributions of ellagic acid using ultrahigh performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Molecules. 2014 Nov 18;19(11):18923-35. doi: 10.3390/molecules191118923. PubMed PMID: 25412040.
16: Mişe Yonar S, Yonar ME, Yöntürk Y, Pala A. Effect of ellagic acid on some haematological, immunological and antioxidant parameters of rainbow trout (Oncorhynchus mykiss). J Anim Physiol Anim Nutr (Berl). 2014 Oct;98(5):936-41. doi: 10.1111/jpn.12162. Epub 2014 Jan 9. PubMed PMID: 24401136.
17: Dubey A, Park DW, Kwon JE, Jeong YJ, Kim T, Kim I, Kang SC, Chi KW. Investigation of the biological and anti-cancer properties of ellagic acid-encapsulated nano-sized metalla-cages. Int J Nanomedicine. 2015 Sep 2;10 Spec Iss:227-40. doi: 10.2147/IJN.S88289. eCollection 2015. PubMed PMID: 26366074; PubMed Central PMCID: PMC4562765.
18: Wubshet SG, Moresco HH, Tahtah Y, Brighente IM, Staerk D. High-resolution bioactivity profiling combined with HPLC-HRMS-SPE-NMR: α-Glucosidase inhibitors and acetylated ellagic acid rhamnosides from Myrcia palustris DC. (Myrtaceae). Phytochemistry. 2015 Aug;116:246-52. doi: 10.1016/j.phytochem.2015.04.004. Epub 2015 Apr 30. PubMed PMID: 25935545.
19: Ortiz-Ruiz CV, Berna J, Tudela J, Varon R, Garcia-Canovas F. Action of ellagic acid on the melanin biosynthesis pathway. J Dermatol Sci. 2016 May;82(2):115-22. doi: 10.1016/j.jdermsci.2016.02.004. Epub 2016 Feb 12. PubMed PMID: 26899308.
20: Girish C, Shweta O, Raj V, Balakrishnan S, Varghese RG. Ellagic acid modulates sodium valproate induced reproductive toxicity in male Wistar rats. Indian J Physiol Pharmacol. 2014 Oct-Dec;58(4):416-22. PubMed PMID: 26215011.

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